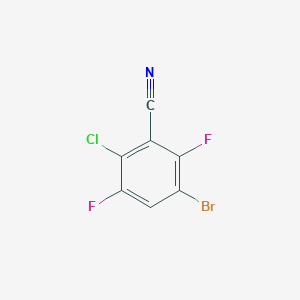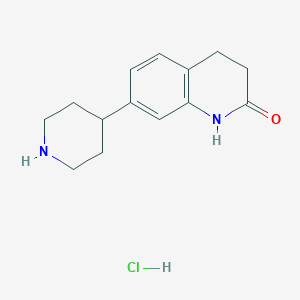
3-Fluoro-7-iodoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-7-iodoisoquinoline is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine and iodine atoms into the isoquinoline structure enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-7-iodoisoquinoline can be achieved through various synthetic routes One common method involves the cyclization of a precursor bearing a pre-fluorinated benzene ringFor instance, the metalation of o-tolualdehyde tert-butylimine with n-butyllithium and subsequent reaction with benzonitrile can yield the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as AgOTf/TfOH, can facilitate the efficient introduction of fluorine and iodine atoms into the isoquinoline framework .
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-7-iodoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroisoquinolines.
Cross-Coupling Reactions: The presence of halogen atoms allows for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to introduce various substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are typically used.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Cross-Coupling Products: Functionalized isoquinolines with diverse substituents.
Aplicaciones Científicas De Investigación
3-Fluoro-7-iodoisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-7-iodoisoquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the iodine atom can facilitate the formation of covalent bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
3-Fluoroisoquinoline: Lacks the iodine atom but shares similar reactivity due to the presence of fluorine.
7-Iodoisoquinoline: Lacks the fluorine atom but retains the reactivity associated with the iodine atom.
3,7-Difluoroisoquinoline: Contains two fluorine atoms, offering different reactivity and biological activity profiles.
Uniqueness: 3-Fluoro-7-iodoisoquinoline is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and potential biological activities. The combination of these halogens allows for versatile synthetic modifications and enhances the compound’s utility in various applications .
Propiedades
Fórmula molecular |
C9H5FIN |
|---|---|
Peso molecular |
273.05 g/mol |
Nombre IUPAC |
3-fluoro-7-iodoisoquinoline |
InChI |
InChI=1S/C9H5FIN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |
Clave InChI |
BIXIWEZINQRPPY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=CN=C(C=C21)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


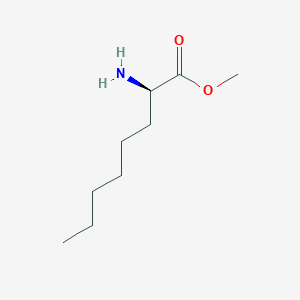
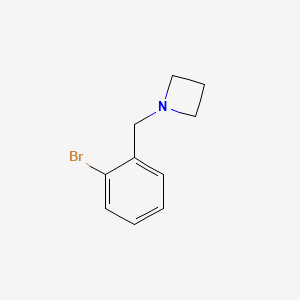
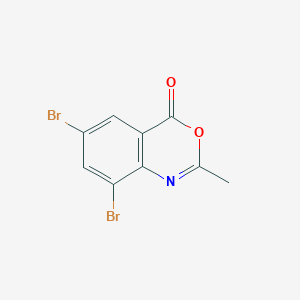
![Ethyl 5-Fluorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13669221.png)

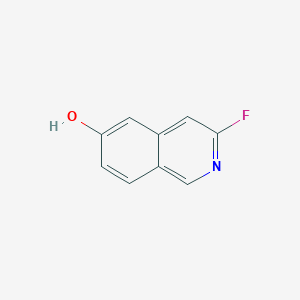

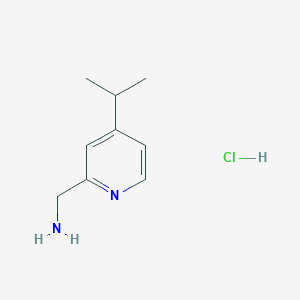
![4-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13669252.png)
![6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669265.png)

